

In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)

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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **Phenylacetone oxime** (CAS 13213-36-0), a significant intermediate in organic synthesis and a key metabolite in pharmacology. This document details its physicochemical properties, spectroscopic data, and relevant biological pathways, supported by experimental methodologies.

Core Compound Data

Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is an organic compound with the chemical formula $C_9H_{11}NO$. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite of amphetamine. The compound exists as a solid at room temperature and is characterized by the presence of a phenyl group and an oxime functional group.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **Phenylacetone oxime** are summarized in the table below, providing a quantitative snapshot of its characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	[1]
Melting Point	63 °C	[1]
Boiling Point	285.7 °C at 760 mmHg	[1]
Density	0.99 g/cm ³	[1]
Flash Point	169.2 °C	[1]
Refractive Index	1.514	[1]
XLogP3	1.7	[2]
Appearance	Colorless to pale yellow solid or powder	
Solubility	Moderately soluble in organic solvents, less soluble in water.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Phenylacetone oxime**.

Spectroscopic Data	Observed Characteristics	Reference(s)
¹ H NMR (CDCl ₃ , 300 MHz)	Aromatic protons (phenyl group): δ 7.2-7.6 ppm	[1]
Infrared (IR) Spectroscopy	O-H stretching: 3600 cm ⁻¹ C=N stretching: 1665 cm ⁻¹ N-O stretching: 945 cm ⁻¹	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of **Phenylacetone oxime**.

Synthesis of Phenylacetone Oxime

The most common laboratory synthesis involves the condensation of phenylacetone with hydroxylamine.^[4]

Materials:

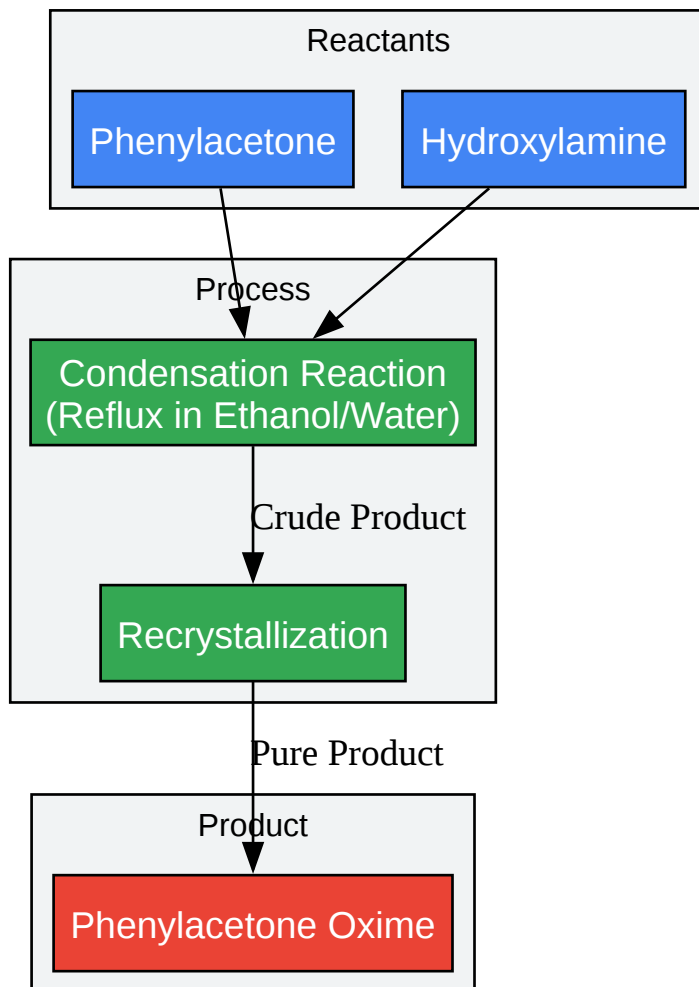
- Phenylacetone (P2P)
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Water

Procedure:

- Dissolve phenylacetone in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
- Add the hydroxylamine solution to the phenylacetone solution.
- Heat the mixture under reflux for 1-2 hours.
- Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold water.
- Recrystallize the product from an ethanol/water mixture to obtain pure **Phenylacetone oxime**.^[1]

A visual representation of the synthesis workflow is provided below.

Synthesis Workflow of Phenylacetone Oxime



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Caption: Synthesis workflow for **Phenylacetone oxime**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **Phenylacetone oxime** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 300 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature.

- Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J) for structural assignment.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of **Phenylacetone oxime** with dry KBr powder and pressing it into a transparent disk.^[5] Alternatively, a Nujol mull can be prepared.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

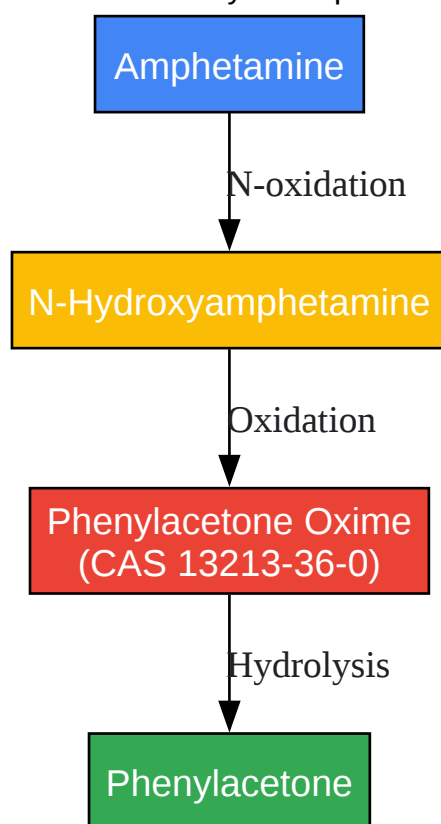
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or methanol.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of m/z 40-400.
- Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the compound.

Biological Context: Metabolic Pathway

Phenylacetone oxime is a known intermediate in the metabolic deamination of amphetamine in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine, which is then further oxidized to **Phenylacetone oxime**. [7] The oxime can then be hydrolyzed to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine from the body.

Metabolic Pathway of Amphetamine



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Caption: Metabolic conversion of amphetamine.

Conclusion

This technical guide has provided a detailed characterization of **Phenylacetone oxime** (CAS 13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key biological pathway. The experimental protocols outlined offer a foundation for researchers working with this compound. The presented data, organized for clarity and comparison, serves as a valuable resource for professionals in chemical research and drug development.

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